2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-20-9-4-2-3-8(5-9)15-10(18)7-21-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIIJZQKOUJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Malonic Acid Derivatives
The triazine core is constructed via cyclocondensation of thiosemicarbazide with malonyl chloride under acidic conditions (Scheme 1):
- Reagents : Thiosemicarbazide (1.0 eq), malonyl chloride (1.2 eq), HCl (cat.), ethanol.
- Conditions : Reflux at 80°C for 6–8 hours.
- Yield : 68–72% after recrystallization (ethanol/water).
Characterization :
- IR : 3340 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
- ¹H-NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 6.8 (s, 2H, NH₂), 3.4 (s, 2H, CH₂).
Preparation of 2-Chloro-N-(3-Methoxyphenyl)Acetamide
Amidation of 3-Methoxyaniline with Chloroacetyl Chloride
The acetamide sidechain is synthesized via nucleophilic acyl substitution (Scheme 2):
- Reagents : 3-Methoxyaniline (1.0 eq), chloroacetyl chloride (1.1 eq), triethylamine (1.5 eq), dichloromethane.
- Conditions : 0°C to room temperature, 4 hours.
- Yield : 85–90% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Characterization :
Thioether Formation via Alkylation of Triazine-Thiol
S-Alkylation Using NaH/DMF System
The critical thioether bond is formed through base-mediated alkylation (Scheme 3):
- Reagents :
- 4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol (1.0 eq).
- 2-Chloro-N-(3-methoxyphenyl)acetamide (1.05 eq).
- Sodium hydride (1.2 eq), anhydrous DMF.
- Conditions :
- 0°C → 50°C, 30 minutes under N₂.
- Quench with ice-water; extract with ethyl acetate.
- Yield : 75–80% after recrystallization (ethyl acetate/cyclohexane).
Optimization Notes :
- Excess NaH ensures complete deprotonation of the thiol (-SH → -S⁻).
- DMF polarity facilitates SN2 displacement at the chloroacetamide carbon.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization (Adapted from)
For improved efficiency, microwave irradiation replaces conventional heating during cyclization steps:
Solid-Phase Synthesis for High-Throughput Production
Immobilized triazine-thiol on Wang resin enables iterative coupling (Patent EP3712151B1):
- Resin Loading : 0.8 mmol/g.
- Coupling Reagent : HBTU/DIPEA in DMF.
- Cleavage : TFA/CH₂Cl₂ (1:9), 2 hours.
- Yield : 70% with >90% purity.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H-NMR (DMSO-d₆) :
- δ 10.5 (s, 1H, triazine NH).
- δ 8.2 (s, 1H, acetamide NH).
- δ 7.4–6.8 (m, 4H, aryl-H).
- δ 4.1 (s, 2H, SCH₂CO).
- δ 3.8 (s, 3H, OCH₃).
HRMS (ESI+) :
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase: 0.1% TFA in H₂O (A) / 0.1% TFA in CH₃CN (B).
- Gradient: 20% B → 80% B over 20 minutes.
- Retention Time: 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenylacetamides
Scientific Research Applications
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and sulfanyl group play crucial roles in its binding affinity and specificity, while the methoxyphenyl group enhances its stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and biological implications of analogous compounds:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., 3-OCH₃): The 3-methoxyphenyl group in the target compound likely improves solubility and moderate electronic interactions compared to halogenated (e.g., 2-Cl in ) or bulky (e.g., 4-isopropyl in ) analogues. highlights that OCH₃ substituents in similar acetamides enhance AChE inhibitory activity compared to NO₂ groups . Halogen Substituents: Chloro or bromo groups (as in ) may enhance target binding via hydrophobic or halogen-bonding interactions but reduce solubility.
Biological Activity Trends: Anti-exudative activity in furan-substituted triazoles () suggests that heteroaromatic substituents on the triazine/triazole ring can modulate inflammatory responses. AChE inhibition is highly substituent-dependent, with 3-OCH₃ and 2-Cl groups showing favorable profiles compared to NO₂ .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , where thioacetic acid derivatives are coupled with substituted anilines under microwave or conventional heating .
Biological Activity
The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental results.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₂H₁₄N₄O₂S
- Molecular Weight : 286.34 g/mol
The structure features a thioether linkage and an acetamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Line Testing : A series of derivatives were tested against various human tumor cell lines. Compounds showed varying degrees of antiproliferative activity, with some achieving IC₅₀ values as low as 0.15 µM against specific cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | 0.15 | Microtubule disruption |
| Compound B | MCF-7 | 0.40 | G2/M cell cycle arrest |
| Compound C | A549 | 1.61 | Antiangiogenic effects |
Antimicrobial Activity
In addition to anticancer properties, compounds within this class have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole or triazine moiety has been linked to enhanced antibacterial effects.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives against standard bacterial strains using the agar diffusion method. The results indicated that some derivatives had a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Thioether Linkage : The presence of a thioether group is essential for maintaining biological activity.
- Substituent Variations : Modifications on the phenyl ring influence both potency and selectivity towards different cancer cell lines.
- Electron-Donating Groups : Substituents such as methoxy groups enhance solubility and bioavailability, contributing to improved efficacy .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increased solubility |
| Chlorine Substituent | Enhanced potency |
| Thioether Presence | Essential for activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide?
- Methodology :
- Multi-step synthesis typically involves coupling a 4-amino-5-oxo-1,2,4-triazine derivative with a thiol-containing acetamide precursor. Key steps include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) to enhance reaction efficiency .
- Reaction time : 6–12 hours, monitored via TLC for completion .
- Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity .
- Example protocol from analogous compounds: React 4-amino-5-oxo-triazine with chloroacetamide derivatives in ethanol under reflux for 8 hours .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Confirm regiochemistry of the triazine and acetamide moieties (e.g., ¹H NMR: δ 3.8 ppm for methoxy groups, δ 6.9–7.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 375.3) .
- HPLC : Assess purity (>98% for biological assays) using a C18 column and acetonitrile/water gradient .
Q. How do functional groups influence its reactivity?
- The 4-amino-5-oxo-triazine core participates in nucleophilic substitutions (e.g., thioether formation), while the 3-methoxyphenyl group enhances solubility in polar solvents . The thioacetamide linker is susceptible to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing triazine C=O from acetamide C=O) .
- Control experiments : Synthesize derivatives with modified substituents to isolate spectral contributions .
Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?
- Methodology :
- Modifications :
- Triazine ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to target enzymes .
- Methoxyphenyl group : Replace with halogenated aryl groups to improve lipophilicity and membrane permeability .
- In vitro assays : Screen analogs against target proteins (e.g., kinase inhibition assays) and correlate activity with logP and polar surface area .
Q. How can researchers address low yield in large-scale synthesis?
- Methodology :
- Solvent optimization : Switch from ethanol to DMF for higher solubility of intermediates .
- Catalysis : Use potassium carbonate or triethylamine to accelerate thioether bond formation .
- Process monitoring : Implement in-line FTIR to track reaction progress and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
